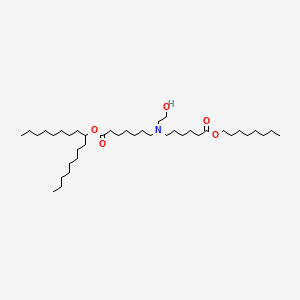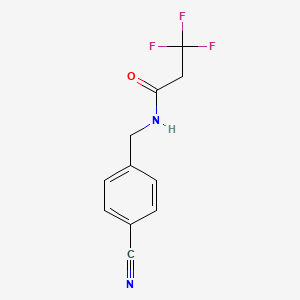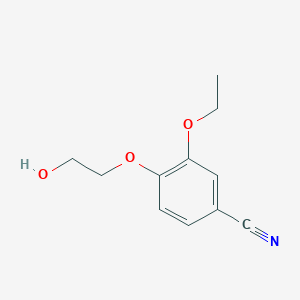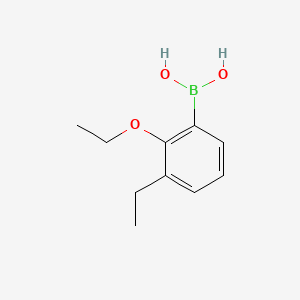
24(R),25-Dihydroxyvitamin D2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
24®,25-Dihydroxyvitamin D2 is a hydroxylated metabolite of vitamin D2, also known as ergocalciferol. This compound plays a significant role in the regulation of calcium and phosphorus metabolism in the body. It is synthesized in the liver and kidneys through a series of hydroxylation reactions and is involved in various biological processes, including bone formation and maintenance .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 24®,25-Dihydroxyvitamin D2 typically involves the hydroxylation of vitamin D2. One common method is the irradiation and subsequent thermal isomerization of ergosterol, followed by hydroxylation at specific positions . The reaction conditions often require the use of specific enzymes or chemical catalysts to achieve the desired hydroxylation.
Industrial Production Methods
Industrial production of 24®,25-Dihydroxyvitamin D2 involves large-scale synthesis using similar hydroxylation techniques. The process is optimized for high yield and purity, often employing advanced chromatographic techniques for purification .
Análisis De Reacciones Químicas
Types of Reactions
24®,25-Dihydroxyvitamin D2 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its metabolic conversion and biological activity .
Common Reagents and Conditions
Common reagents used in the reactions of 24®,25-Dihydroxyvitamin D2 include cytochrome P450 enzymes, NADPH, and molecular oxygen. The conditions often involve specific pH levels, temperatures, and the presence of cofactors to facilitate the reactions .
Major Products Formed
The major products formed from the reactions of 24®,25-Dihydroxyvitamin D2 include other hydroxylated metabolites, such as 1,24,25-trihydroxyvitamin D and calcitroic acid. These products play crucial roles in calcium and phosphorus homeostasis .
Aplicaciones Científicas De Investigación
24®,25-Dihydroxyvitamin D2 has numerous scientific research applications across various fields:
Mecanismo De Acción
24®,25-Dihydroxyvitamin D2 exerts its effects by binding to the vitamin D receptor (VDR), a nuclear receptor that regulates gene expression. Upon binding, the VDR forms a heterodimer with the retinoid X receptor (RXR), which then binds to vitamin D response elements (VDREs) in the DNA. This complex modulates the transcription of genes involved in calcium and phosphorus homeostasis, bone formation, and other physiological processes .
Comparación Con Compuestos Similares
Similar Compounds
1α,25-Dihydroxyvitamin D3: Another hydroxylated metabolite of vitamin D, known for its potent biological activity in calcium and phosphorus regulation.
25-Hydroxyvitamin D3: A precursor to the active form of vitamin D, involved in the initial steps of vitamin D metabolism.
24,25-Dihydroxyvitamin D3: A similar compound with hydroxylation at different positions, playing a role in bone health and calcium metabolism.
Uniqueness
24®,25-Dihydroxyvitamin D2 is unique due to its specific hydroxylation pattern, which influences its biological activity and metabolic pathways. Its distinct role in calcium and phosphorus homeostasis, along with its potential therapeutic applications, sets it apart from other vitamin D metabolites .
Propiedades
Fórmula molecular |
C28H44O3 |
|---|---|
Peso molecular |
428.6 g/mol |
Nombre IUPAC |
(E,3R,6R)-6-[(1R,4E,7aR)-4-[(2E)-2-[(5S)-5-hydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2,3-dimethylhept-4-ene-2,3-diol |
InChI |
InChI=1S/C28H44O3/c1-19-9-12-23(29)18-22(19)11-10-21-8-7-16-27(5)24(13-14-25(21)27)20(2)15-17-28(6,31)26(3,4)30/h10-11,15,17,20,23-25,29-31H,1,7-9,12-14,16,18H2,2-6H3/b17-15+,21-10+,22-11+/t20-,23+,24-,25?,27-,28-/m1/s1 |
Clave InChI |
BPEQZNMKGFTMQE-LJQQPAJQSA-N |
SMILES isomérico |
C[C@H](/C=C/[C@](C)(C(C)(C)O)O)[C@H]1CCC\2[C@@]1(CCC/C2=C\C=C\3/C[C@H](CCC3=C)O)C |
SMILES canónico |
CC(C=CC(C)(C(C)(C)O)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


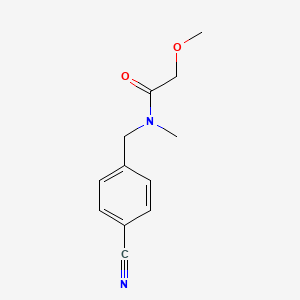
![6-Chloro-5-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B14891817.png)
![1-(4-chlorophenyl)-2-oxo-1,2,4,5-tetrahydro-3H-pyrimido[5,4-b]indole-3-carbaldehyde](/img/structure/B14891828.png)
![(1S,3R)-1-(Benzo[d][1,3]dioxol-5-yl)-2-(2-chloroacetyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B14891839.png)


![3-[(3'-Fluoropropoxy)methyl]phenylZinc bromide](/img/structure/B14891851.png)
![(S)-2-([1,1'-Biphenyl]-4-yl)piperidine](/img/structure/B14891853.png)
